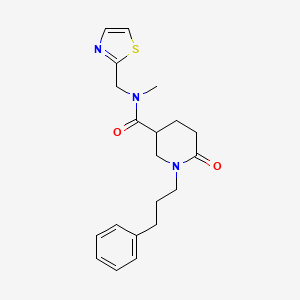![molecular formula C17H16BrNO4 B5152010 methyl 3-{[2-(3-bromophenoxy)propanoyl]amino}benzoate](/img/structure/B5152010.png)
methyl 3-{[2-(3-bromophenoxy)propanoyl]amino}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-{[2-(3-bromophenoxy)propanoyl]amino}benzoate, also known as BPPB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BPPB is a derivative of benzoic acid and has a molecular formula of C18H17BrNO4.
Wirkmechanismus
The mechanism of action of methyl 3-{[2-(3-bromophenoxy)propanoyl]amino}benzoate is not fully understood, but it is believed to act by inhibiting the growth and proliferation of cancer cells. methyl 3-{[2-(3-bromophenoxy)propanoyl]amino}benzoate has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the migration and invasion of cancer cells.
Biochemical and Physiological Effects:
methyl 3-{[2-(3-bromophenoxy)propanoyl]amino}benzoate has been found to have both biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in cancer cell growth and proliferation. It has also been found to modulate the expression of genes involved in cancer cell survival and apoptosis. Physiologically, methyl 3-{[2-(3-bromophenoxy)propanoyl]amino}benzoate has been found to induce cell cycle arrest and apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 3-{[2-(3-bromophenoxy)propanoyl]amino}benzoate has several advantages for use in lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. It has also been found to have low toxicity in vitro and in vivo. However, methyl 3-{[2-(3-bromophenoxy)propanoyl]amino}benzoate has some limitations for use in lab experiments. It is not very soluble in water, which can make it difficult to use in certain experiments. It also has a short half-life in vivo, which can limit its effectiveness as a drug candidate.
Zukünftige Richtungen
There are several future directions for research on methyl 3-{[2-(3-bromophenoxy)propanoyl]amino}benzoate. One area of research is in the development of new drug candidates for the treatment of cancer and other diseases. methyl 3-{[2-(3-bromophenoxy)propanoyl]amino}benzoate has shown promising results in preclinical studies and further research is needed to determine its effectiveness in clinical trials. Another area of research is in the development of new synthetic methods for methyl 3-{[2-(3-bromophenoxy)propanoyl]amino}benzoate. The current synthesis method has some limitations and there is a need for more efficient and cost-effective methods. Finally, more research is needed to understand the mechanism of action of methyl 3-{[2-(3-bromophenoxy)propanoyl]amino}benzoate and its potential applications in other fields of scientific research.
Synthesemethoden
The synthesis of methyl 3-{[2-(3-bromophenoxy)propanoyl]amino}benzoate involves the reaction of 3-bromophenol with 2-bromo-1-phenylethanone to form 2-(3-bromophenoxy)propiophenone. This intermediate is then reacted with methyl 3-aminobenzoate to yield methyl 3-{[2-(3-bromophenoxy)propanoyl]amino}benzoate. The synthesis of methyl 3-{[2-(3-bromophenoxy)propanoyl]amino}benzoate has been optimized to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
Methyl 3-{[2-(3-bromophenoxy)propanoyl]amino}benzoate has been studied for its potential applications in various fields of scientific research. One of the major areas of research is in the development of new drugs. methyl 3-{[2-(3-bromophenoxy)propanoyl]amino}benzoate has been found to have anticancer properties and has been studied as a potential drug candidate for the treatment of cancer. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
methyl 3-[2-(3-bromophenoxy)propanoylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO4/c1-11(23-15-8-4-6-13(18)10-15)16(20)19-14-7-3-5-12(9-14)17(21)22-2/h3-11H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJKGCCUHPUROSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)C(=O)OC)OC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-{[2-(3-bromophenoxy)propanoyl]amino}benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-[(4-methoxybenzyl)amino]-1-piperidinecarboxylate](/img/structure/B5151936.png)

![methyl 4-({[(4,6-dioxo-5-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B5151951.png)
![N-methyl-1-(1-{[1-(2-thienylmethyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanamine bis(trifluoroacetate)](/img/structure/B5151952.png)

![3-[1-(2,1,3-benzothiadiazol-5-ylmethyl)-4-piperidinyl]-N-[2-(dimethylamino)ethyl]propanamide](/img/structure/B5151964.png)
![4-[2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide hydrobromide](/img/structure/B5151967.png)

![ethyl 4-amino-2-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}thio)-5-pyrimidinecarboxylate](/img/structure/B5151977.png)
![N-isopropyl-2-({[4-(methylthio)phenyl]sulfonyl}amino)benzamide](/img/structure/B5151983.png)
![3-benzyl-7-(2-bromobenzyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane hydrochloride](/img/structure/B5152001.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B5152040.png)
![ethyl 2-({[(4-chlorophenyl)thio]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5152042.png)
![2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B5152047.png)